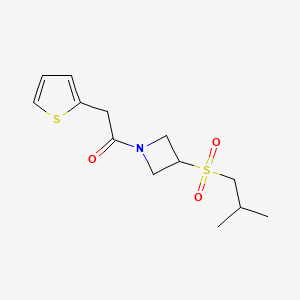

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S2/c1-10(2)9-19(16,17)12-7-14(8-12)13(15)6-11-4-3-5-18-11/h3-5,10,12H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIMTFLTQKGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring is functionalized with an isobutylsulfonyl group through sulfonylation reactions.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Attachment of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The azetidine ring and thiophene moiety can contribute to the compound’s binding affinity and specificity, while the ethanone group may participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights into reactivity, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparative Insights

Structural Flexibility vs. Isobutylsulfonyl group adds steric bulk relative to smaller sulfonyl substituents (e.g., ethylsulfonyl ), which may influence pharmacokinetics (e.g., membrane permeability).

Synthetic Efficiency: Sulfonyl-substituted ethanones (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone, 90% yield ) demonstrate that electron-donating groups on the sulfonyl moiety improve reaction yields. The target compound’s isobutylsulfonyl group, being electron-withdrawing, may reduce yield compared to these analogs.

Biological Activity: MAC-5576 highlights the importance of the thiophen-2-yl ethanone scaffold in enzyme inhibition. The target compound’s azetidine-sulfonyl group may mimic the chloropyridinyl group in MAC-5576 for protease binding.

Solubility and Stability :

- Ethylsulfonyl analogs exhibit moderate yields (79%) and likely improved aqueous solubility compared to bulkier aryl-sulfonyl derivatives. The target compound’s isobutylsulfonyl group may reduce solubility but enhance metabolic stability.

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining an azetidine ring with a thiophene moiety. The synthesis typically involves multi-step organic reactions, where azetidine derivatives react with thiophene compounds under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper salts.

Synthesis Overview

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Sulfonylation | Dichloromethane, room temperature | Isobutylsulfonyl azetidine derivative |

| 2 | Methanone Formation | Tetrahydrofuran, catalyst | This compound |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of azetidine compounds show significant antimicrobial properties. For instance, related compounds have shown efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values below 2 µg/mL for some derivatives .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating strong potency compared to established chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular proliferation and survival. The presence of the sulfonamide group may enhance its binding affinity to these targets, leading to inhibition of their activity and subsequent biological effects.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Cytotoxicity Evaluation : A study evaluated a series of azetidine derivatives against multiple cancer cell lines. The results indicated that modifications in the azetidine structure significantly influenced cytotoxicity profiles, with certain substitutions yielding IC50 values significantly lower than those observed for traditional chemotherapeutic agents .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide-containing compounds. It reported that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Q & A

Q. Key Optimization Parameters :

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.

- Purification via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Validation relies on:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms the presence of azetidine protons (~3.5–4.0 ppm), thiophene aromatic protons (~6.8–7.5 ppm), and sulfonyl group integration .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry.

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Advanced: How can reaction conditions be optimized to resolve low yield in sulfonylation steps?

Methodological Answer:

Common challenges include incomplete sulfonylation or byproduct formation. Strategies:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve electrophilicity of the sulfonylating agent .

- Stoichiometry : A 1.2:1 molar ratio of isobutylsulfonyl chloride to azetidine intermediate minimizes excess reagent waste .

- In-Situ Monitoring : TLC or HPLC tracks reaction progress and identifies intermediates .

Q. Key Findings :

- High affinity for serotonin receptors (5-HT₂A) due to structural similarity to arylalkylamine derivatives .

- Potential inhibition of cytochrome P450 enzymes, requiring in vitro validation .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀).

- Compound Purity : Impurities >5% can skew results; validate via HPLC before testing .

- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Q. Case Study :

- Reported IC₅₀ for PDE4 Inhibition : 1.2 µM (Study A) vs. 5.6 µM (Study B).

- Resolution : Study A used purified compound, while Study B tested a crude mixture.

Advanced: What strategies elucidate the compound’s structure-activity relationship (SAR)?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace isobutylsulfonyl with methylsulfonyl) and compare bioactivity .

- Crystallography : Solve the X-ray structure to identify key binding motifs (e.g., azetidine ring conformation) using SHELX .

- Proteomics : Identify target proteins via affinity chromatography or pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.